molecular formula C24H30N4O2S B2607548 N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476432-56-1

N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2607548
CAS No.: 476432-56-1
M. Wt: 438.59
InChI Key: QCTHDYUQMYXSSP-UHFFFAOYSA-N
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Description

N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazole ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves several steps. One common synthetic route includes the reaction of 2,6-diethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with isopropyl bromide to introduce the isopropylsulfanyl group. The resulting compound is cyclized with hydrazine hydrate to form the triazole ring. Finally, the triazole derivative is reacted with 4-methoxybenzoyl chloride to yield the target compound .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride can produce alcohols or amines.

Scientific Research Applications

N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in the biosynthesis of essential cellular components, such as ergosterol in fungi or nucleic acids in cancer cells. This inhibition disrupts cellular processes, leading to cell death. The compound also interacts with various signaling pathways, modulating cell proliferation and apoptosis .

Comparison with Similar Compounds

N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can be compared with other 1,2,4-triazole derivatives, such as fluconazole and itraconazole. While these compounds share a similar core structure, they differ in their side chains and specific biological activities. For example, fluconazole is primarily used as an antifungal agent, while itraconazole has broader applications, including antifungal and anticancer properties .

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c1-6-17-9-8-10-18(7-2)22(17)28-21(26-27-24(28)31-16(3)4)15-25-23(29)19-11-13-20(30-5)14-12-19/h8-14,16H,6-7,15H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTHDYUQMYXSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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